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Compound of Interest

Compound Name: Toripristone

Cat. No.: B1231973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Toripristone, also known by its developmental code name RU-40555, is a synthetic steroidal

compound that exhibits potent antagonist activity at both the glucocorticoid receptor (GR) and

the progesterone receptor (PR). Structurally similar to mifepristone (RU-486), Toripristone's

unique pharmacological profile, particularly its high affinity for the GR, has made it a valuable

tool in endocrinology research, specifically for studying the hypothalamic-pituitary-adrenal

(HPA) axis. This technical guide provides a comprehensive overview of the synthesis of

Toripristone, its chemical properties, and detailed experimental protocols for its

characterization and use in research.

Chemical and Physical Properties
Toripristone is a yellow crystalline solid. A summary of its key chemical and physical

properties is presented in the table below.
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Property Value Reference

IUPAC Name

(8S,11R,13S,14S,17S)-17-

Hydroxy-13-methyl-11-[4-

[methyl(propan-2-

yl)amino]phenyl]-17-prop-1-

ynyl-1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phena

nthren-3-one

CAS Number 91935-26-1

Molecular Formula C₃₁H₃₉NO₂

Molecular Weight 457.65 g/mol

Melting Point 192-194 °C

Solubility

Soluble in methanol, ethanol,

acetone, and chloroform.

Sparingly soluble in water.

pKa Not available

Binding Affinity (Ki)
2.4 nM for the glucocorticoid

receptor

Appearance Yellow crystalline powder

Synthesis of Toripristone
The synthesis of Toripristone is a multi-step process that starts from a commercially available

steroid precursor. The following is a representative synthetic scheme.

Synthetic Scheme Overview

Estr-5(10),9(11)-diene-3,17-dione 3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-estr-5(10),9(11)-dien-17-oneKetalization 3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estr-5(10),9(11)-dien-17β-olAlkynylation 5α,10α-Epoxy-3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estran-17β-olEpoxidation 11β-(4-(N-isopropyl-N-methylamino)phenyl)-3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estr-9-en-5α,17β-diolGrignard Reaction ToripristoneHydrolysis

Click to download full resolution via product page
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Caption: Overview of Toripristone Synthesis.

Experimental Protocol for Synthesis
Step 1: Ketalization of Estr-5(10),9(11)-diene-3,17-dione

Reactants: Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, p-

toluenesulfonic acid.

Solvent: Toluene.

Procedure: A mixture of Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, and

a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark

apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture

is cooled, washed with saturated sodium bicarbonate solution and brine, dried over

anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude

product is purified by column chromatography.

Step 2: Alkynylation

Reactants: The product from Step 1, propynylmagnesium bromide (or propyne and a strong

base like n-butyllithium).

Solvent: Anhydrous tetrahydrofuran (THF).

Procedure: To a solution of the ketal-protected steroid in anhydrous THF at 0°C under an

inert atmosphere, a solution of propynylmagnesium bromide in THF is added dropwise. The

reaction mixture is stirred at room temperature until the starting material is consumed. The

reaction is quenched by the slow addition of saturated ammonium chloride solution. The

product is extracted with ethyl acetate, and the combined organic layers are washed with

brine, dried, and concentrated. The residue is purified by chromatography.

Step 3: Epoxidation

Reactants: The product from Step 2, m-chloroperoxybenzoic acid (m-CPBA).

Solvent: Dichloromethane.
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Procedure: To a solution of the alkynylated steroid in dichloromethane at 0°C, a solution of

m-CPBA is added portion-wise. The reaction is stirred at 0°C and monitored by TLC. Upon

completion, the reaction mixture is washed with saturated sodium bicarbonate solution and

brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified

by column chromatography.

Step 4: Grignard Reaction with 4-Bromo-N-isopropyl-N-methylaniline

Reactants: The epoxide from Step 3, 4-bromo-N-isopropyl-N-methylaniline, magnesium

turnings, and a catalytic amount of cuprous chloride (CuCl).

Solvent: Anhydrous THF.

Procedure: The Grignard reagent is prepared by reacting 4-bromo-N-isopropyl-N-

methylaniline with magnesium turnings in anhydrous THF. To a solution of the epoxide in

anhydrous THF, the freshly prepared Grignard reagent and a catalytic amount of CuCl are

added at a low temperature (e.g., -20°C). The reaction mixture is slowly warmed to room

temperature and stirred until completion. The reaction is quenched with saturated ammonium

chloride solution, and the product is extracted with ethyl acetate. The organic phase is

washed, dried, and concentrated. The product is purified by chromatography.

Step 5: Hydrolysis (Deprotection)

Reactants: The product from Step 4, hydrochloric acid.

Solvent: Acetone and water.

Procedure: The protected steroid is dissolved in a mixture of acetone and aqueous

hydrochloric acid. The solution is stirred at room temperature until the deprotection is

complete (monitored by TLC). The reaction is neutralized with a saturated solution of sodium

bicarbonate, and the product is extracted with ethyl acetate. The combined organic extracts

are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

Toripristone is purified by recrystallization.

Mechanism of Action and Signaling Pathways
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Toripristone exerts its biological effects by competitively binding to the intracellular

glucocorticoid and progesterone receptors, thereby preventing the binding of their natural

ligands, cortisol and progesterone, respectively. This antagonism blocks the downstream

signaling cascades that are normally initiated by these hormones.

Glucocorticoid Receptor Antagonism
Upon entering the cell, glucocorticoids bind to the GR, which is located in the cytoplasm in a

complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in

the GR, leading to the dissociation of HSPs and the translocation of the GR-ligand complex

into the nucleus. In the nucleus, the complex dimerizes and binds to glucocorticoid response

elements (GREs) on the DNA, leading to the recruitment of coactivators and the initiation of

gene transcription. Toripristone binds to the GR but does not induce the conformational

change necessary for the recruitment of coactivators. Instead, it promotes a conformation that

may recruit corepressors, thereby inhibiting the transcription of glucocorticoid-responsive

genes. Some studies suggest that Toripristone can induce the nuclear translocation of the

GR, indicating it may act as a partial agonist in certain contexts.
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Prepare GR-containing cell lysate or purified receptor

Incubate GR with radiolabeled dexamethasone and varying concentrations of Toripristone

Prepare serial dilutions of Toripristone and a control competitor

Separate bound from free radioligand (e.g., using charcoal-dextran or filtration)

Quantify bound radioactivity using a scintillation counter

Plot percentage of specific binding vs. log[Toripristone]

Calculate IC50 and Ki values

Click to download full resolution via product page

To cite this document: BenchChem. [Toripristone: A Technical Guide to its Synthesis and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231973#synthesis-and-chemical-properties-of-
toripristone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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